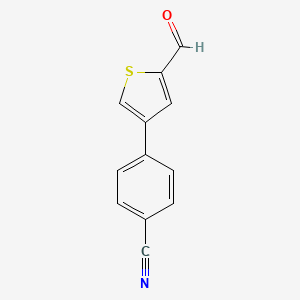
4-(5-Formyl-3-thienyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Formyl-3-thienyl)benzonitrile is an organic compound with the molecular formula C12H7NOS It is a derivative of benzonitrile, featuring a thienyl group substituted at the 4-position and a formyl group at the 5-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formyl-3-thienyl)benzonitrile typically involves the following steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of a thienyl intermediate, which can be achieved through the reaction of thiophene with appropriate reagents.
Formylation: The thienyl intermediate is then subjected to formylation using reagents such as formyl chloride or formic acid in the presence of a catalyst.
Nitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Formyl-3-thienyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 4-(5-Carboxyl-3-thienyl)benzonitrile.
Reduction: 4-(5-Formyl-3-thienyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(5-Formyl-3-thienyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(5-Formyl-3-thienyl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can engage in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(3-Thienyl)benzonitrile: Similar structure but lacks the formyl group.
4-(5-Methyl-3-thienyl)benzonitrile: Similar structure with a methyl group instead of a formyl group.
4-(5-Carboxyl-3-thienyl)benzonitrile: Similar structure with a carboxyl group instead of a formyl group.
Uniqueness: 4-(5-Formyl-3-thienyl)benzonitrile is unique due to the presence of both the formyl and nitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Propriétés
Formule moléculaire |
C12H7NOS |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
4-(5-formylthiophen-3-yl)benzonitrile |
InChI |
InChI=1S/C12H7NOS/c13-6-9-1-3-10(4-2-9)11-5-12(7-14)15-8-11/h1-5,7-8H |
Clé InChI |
HFBNURJICYAJJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)
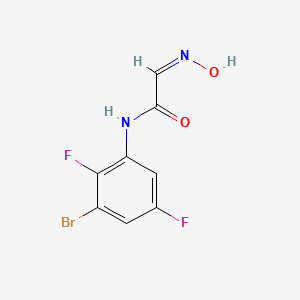



![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
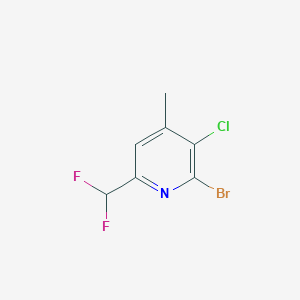

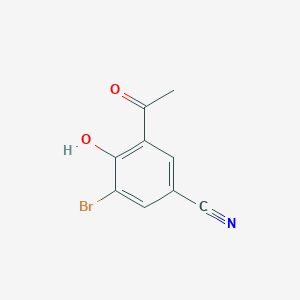
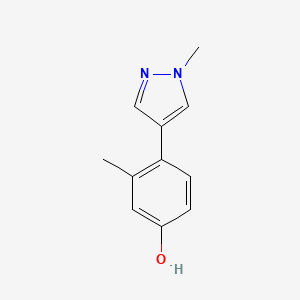

![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
![(S)-3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13904272.png)
